2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features a cyclohexene ring, an oxazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexene Ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Tolyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tolyl group.
Reduction: Reduction reactions could target the oxazole ring or the carbonyl group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: The compound might be used to study biological pathways or as a fluorescent marker.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Synthesis: The compound could be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it could act as a catalyst or intermediate in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(m-tolyl)ethanone: Similar structure but with a meta-tolyl group.
Uniqueness
The unique combination of the cyclohexene, oxazole, and tolyl groups in 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
919778-77-1 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H19NO2/c1-13-7-9-14(10-8-13)17(20)11-16-12-19-18(21-16)15-5-3-2-4-6-15/h5,7-10,12H,2-4,6,11H2,1H3 |
InChI Key |
ZDMDUPCCPUEZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.